molecular formula C4H12N2O B1209762 1,4-Diamino-2-butanol CAS No. 539-59-3

1,4-Diamino-2-butanol

Cat. No. B1209762
CAS RN: 539-59-3
M. Wt: 104.15 g/mol
InChI Key: HXMVNCMPQGPRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyputrescine is an alkane-alpha,omega-diamine that is putrescine substituted by a hydroxy group at position 2. It has a role as an anticonvulsant and a bacterial metabolite. It is an alkane-alpha,omega-diamine and a secondary alcohol. It derives from a putrescine. It is a conjugate base of a 2-hydroxyputrescine(2+).
1,4-Diamino-2-butanol is a natural product found in Pseudomonas hydrogenovora and Pseudomonas with data available.

Scientific Research Applications

Mechanism-Based Inhibitor in Enzymatic Studies

1,4-Diamino-2-butanol acts as a mechanism-based inhibitor of diamine oxidase from pea cotyledons. It demonstrates substrate-like behavior but leads to a time-dependent loss of enzyme activity, which is not restored by gel filtration. This finding is significant for understanding the enzyme's mechanism and potential applications in biochemistry and pharmacology (Peč & Frébort, 1992).

Synthesis and Characterization in Chemistry

The chemical has been utilized in the synthesis of unsymmetrical 1,4-diamino-2-butynes, offering a route to create compounds with varying chemical structures. This synthesis, which involves a multicomponent reaction, is significant for chemical manufacturing and research (Xu, Feng, & Van der Eycken, 2021).

In Organometallic Chemistry

Its application extends to the synthesis and characterization of copper(II) complexes. These complexes maintain a binuclear structure in aqueous solutions, which is important for exploring new materials in organometallic chemistry (Murase, Ueno, & Kida, 1984).

Biofuel Research

1,4-Diamino-2-butanol is relevant in biofuel research, particularly in the synthesis and understanding of butanol, a potential bio-derived alternative fuel. Studies on butanol's combustion properties and production processes have implications for sustainable energy solutions (Lee et al., 2008).

Development of Novel Amino Acid Derivatives

Research on bis(amino acid) derivatives of 1,4-diamino-2-butanol reveals that these compounds adopt a C2-symmetric turn conformation, important for understanding molecular interactions and potential pharmaceutical applications (Curran, Marques, & Silva, 2005).

properties

CAS RN

539-59-3

Product Name

1,4-Diamino-2-butanol

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

1,4-diaminobutan-2-ol

InChI

InChI=1S/C4H12N2O/c5-2-1-4(7)3-6/h4,7H,1-3,5-6H2

InChI Key

HXMVNCMPQGPRLN-UHFFFAOYSA-N

SMILES

C(CN)C(CN)O

Canonical SMILES

C(CN)C(CN)O

synonyms

2-hydroxyputrescine
2-hydroxyputrescine, (+)-isomer
2-hydroxyputrescine, (+-)-isomer
2-hydroxyputrescine, dihydrochloride, (+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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